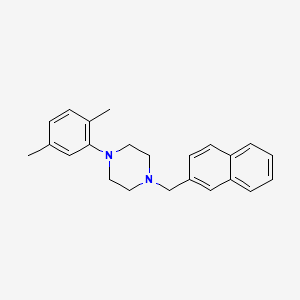
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide, also known as CFA, is a small molecule inhibitor that has been widely used in scientific research. CFA is a potent inhibitor of the protein kinase C (PKC) family, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide competes with ATP for binding to the enzyme. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to be a potent inhibitor of PKC, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to enhance synaptic plasticity and memory formation. In immune cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to modulate cytokine production and T-cell activation.
实验室实验的优点和局限性
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PKC, with a low nanomolar IC50 value. However, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide also has some limitations. It is not a specific inhibitor of PKC, as it can also inhibit other kinases that share the ATP-binding site with PKC. It also has low solubility in water, which can limit its use in some experiments.
未来方向
For the use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide in scientific research include studying the role of PKC in different cellular processes, developing more specific inhibitors of PKC, and using N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide as a lead compound for drug development.
合成方法
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide can be synthesized through a multistep reaction starting from 4,5-diphenyl-2-furanyl ketone. The first step involves the reaction of 4,5-diphenyl-2-furanyl ketone with malononitrile to form 3-cyano-4,5-diphenyl-2-furanylacetonitrile. The second step involves the reaction of 3-cyano-4,5-diphenyl-2-furanylacetonitrile with morpholine to form N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide. The overall yield of the synthesis is around 20%.
科学研究应用
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a critical role in cellular signaling pathways. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit PKC activity in various cell types, including cancer cells, neuronal cells, and immune cells. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been used to study the role of PKC in cancer cell proliferation, differentiation, and apoptosis. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has also been used to study the role of PKC in synaptic plasticity and memory formation.
属性
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-15-19-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)29-23(19)25-20(27)16-26-11-13-28-14-12-26/h1-10H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKWJAQUTWYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)